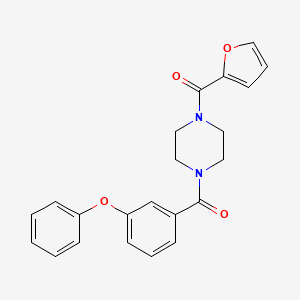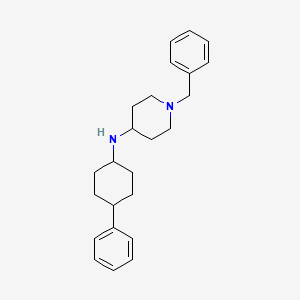
1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine
Descripción general
Descripción
1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine, also known as FPBP, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has shown potential in the development of novel therapeutics. In
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit the activity of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer and anti-inflammatory activities at low concentrations. Moreover, this compound has been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine. One potential direction is the development of novel therapeutics based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Moreover, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Finally, the development of new synthetic methods for this compound may improve its purity and yield, which may facilitate its use in future research.
In conclusion, this compound is a synthetic compound that has shown potential in the development of novel therapeutics. It exhibits anticancer, anti-inflammatory, and antiviral activities and has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. This compound has a high degree of potency and selectivity, but its limited solubility in water may affect its bioavailability and efficacy. Future research should focus on the development of novel therapeutics based on the structure of this compound, investigation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-(3-phenoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(17-6-4-9-19(16-17)28-18-7-2-1-3-8-18)23-11-13-24(14-12-23)22(26)20-10-5-15-27-20/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRXUHYWRNSDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5365580.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5365590.png)
![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)

![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)
